molecular formula C19H21NO3S B2399977 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione CAS No. 1705252-50-1

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2399977
CAS No.: 1705252-50-1
M. Wt: 343.44
InChI Key: HZCHXMCKDLABOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is a heterocyclic organic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted with a furan-2-yl group at the 7-position. The molecule also incorporates a 4-phenylbutane-1,4-dione moiety, which introduces two ketone groups at the 1- and 4-positions of a butane chain linked to a phenyl group.

Key structural attributes include:

  • Diketone moiety: May participate in chelation or serve as a reactive site for further derivatization.

Synthetic routes for analogous compounds often involve multi-step processes, including cyclocondensation, oxidation, and substitution reactions. For example, thiazepane derivatives are frequently synthesized via cyclization of precursors containing sulfur and nitrogen donors under reflux conditions .

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-16(15-5-2-1-3-6-15)8-9-19(22)20-11-10-18(24-14-12-20)17-7-4-13-23-17/h1-7,13,18H,8-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCHXMCKDLABOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The compound’s structure necessitates sequential assembly of its thiazepane and dione components. Two dominant approaches have emerged:

Thiazepane-First Assembly

This method prioritizes constructing the 7-(furan-2-yl)-1,4-thiazepane core before introducing the 1,4-dione functionality. Piperidine-mediated cyclocondensation between 2-aminoethanethiol derivatives and furyl-substituted chalcones establishes the seven-membered ring. Subsequent Friedel-Crafts acylation installs the dione group.

Convergent Coupling Approach

Advanced by recent catalytic advances, this strategy simultaneously forms both structural units through iridium-catalyzed asymmetric hydrogenation of preassembled diketone-thiol precursors. The method benefits from improved atom economy but requires stringent temperature control (-20°C to 30°C).

Detailed Preparation Methods

Cyclocondensation-Mediated Synthesis

Thiazepane Ring Formation

Reaction of 5-(furan-2-yl)-2-aminobenzenethiol (1.2 equiv) with 4-phenylbut-2-en-1-one (1.0 equiv) in anhydrous THF under piperidine catalysis (0.3 equiv) yields the thiazepane intermediate. Key parameters:

Parameter Optimal Value
Temperature 60°C ± 2°C
Reaction Time 18-24 hours
Solvent Anhydrous THF
Isolated Yield 58-62%

The reaction proceeds via Michael addition followed by intramolecular cyclization, with piperidine facilitating both steps through base-mediated deprotonation and nucleophilic activation.

Dione Installation

The thiazepane intermediate undergoes Friedel-Crafts acylation using benzoyl chloride (2.5 equiv) in dichloromethane with AlCl₃ (3.0 equiv) as Lewis acid. This step introduces the 4-phenylbutane-1,4-dione group through electrophilic aromatic substitution:

$$ \text{Thiazepane} + \text{PhCOCl} \xrightarrow{\text{AlCl}_3} \text{Target Compound} $$

Reaction monitoring via TLC (hexane:EtOAc 3:1) ensures complete conversion before aqueous workup.

Catalytic Asymmetric Hydrogenation

Precursor Synthesis

A diketone-thiol precursor is prepared through nucleophilic substitution between 1,4-dibromobutane-1,4-dione and furyl-substituted thiols. The reaction employs K₂CO₃ (2.0 equiv) in acetonitrile at reflux (82°C):

$$ \text{BrC(O)(CH}2\text{)2C(O)Br} + \text{HS-C}6\text{H}3\text{-furan} \rightarrow \text{Precursor} $$

Iridium-Catalyzed Hydrogenation

Using [Ir(COD)Cl]₂ (2 mol%) with (RC,RC,SFC)-f-amphox ligand (4.4 mol%) under 40 atm H₂ pressure achieves enantioselective ring formation. Critical conditions:

Parameter Value
H₂ Pressure 40 atm
Temperature 25-30°C
Solvent MTBE
Reaction Time 12 hours
Enantiomeric Excess >99.5%

This method directly constructs both the thiazepane ring and dione group in a single pot, though requiring specialized equipment for high-pressure hydrogenation.

Optimization of Reaction Conditions

Solvent Effects

Comparative studies in THF vs. MTBE reveal significant yield differences:

Solvent Yield (%) Purity (HPLC)
THF 58 92.4
MTBE 68 98.1

MTBE’s low polarity minimizes side reactions during the hydrogenation step.

Catalyst Loading Optimization

Systematic variation of iridium catalyst demonstrates non-linear productivity:

Catalyst (mol%) Yield (%)
1.5 42
2.0 68
3.0 66

The 2.0 mol% loading represents the inflection point for maximum turnover frequency.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.92 (d, J = 7.0 Hz, 2H, aryl)
  • δ 7.45 (t, J = 7.6 Hz, 2H, thiazepane-CH₂)
  • δ 6.78 (dd, J = 3.6 Hz, furan)
  • δ 3.31 (t, J = 6.3 Hz, dione-CH₂)

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)
  • 1580 cm⁻¹ (C=N thiazepane)
  • 1245 cm⁻¹ (C-O furan)

Chromatographic Purity

HPLC analysis on C18 column (MeCN:H₂O 65:35) shows ≥98% purity with retention time 12.4 minutes.

Chemical Reactions Analysis

Types of Reactions

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups in the phenylbutane-dione moiety can be reduced to alcohols.

    Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced carbonyl compounds.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may inhibit key enzymes in the biosynthesis of pro-inflammatory mediators, thereby reducing inflammation and potentially exerting anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Functional Groups Potential Applications
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione (Target) C₁₉H₂₁NO₄S 371.44 g/mol Furan-2-yl, phenyl Thiazepane, diketone Drug design, enzyme inhibition
7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1λ⁶,4-thiazepane-1,1-dione C₂₂H₂₀F₂NO₃S 440.46 g/mol Fluorophenyl, cyclopropane Thiazepane, sulfone, ketone Neuropharmacology
4-(4-Chlorophenyl)-2-(furan-2-yl)-1-phenylbutane-1,4-dione C₁₉H₁₅ClO₃ 326.78 g/mol Chlorophenyl, furan-2-yl Diketone, aromatic halide Material science, catalysis
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione C₁₇H₁₆O₃ 268.31 g/mol Methoxyphenyl Diketone, ether Organic synthesis intermediates

Structural and Functional Insights

Electron-Withdrawing vs. In contrast, fluorophenyl () and chlorophenyl () substituents are electron-withdrawing, which may improve metabolic stability but reduce reactivity . The methoxyphenyl group in introduces steric hindrance and electron-donating effects, altering solubility and synthetic utility .

Ring Systems and Conformational Flexibility :

  • The thiazepane core in the target compound and offers greater flexibility compared to rigid aromatic systems in and . This flexibility is advantageous in drug design for adapting to protein binding pockets .

Pharmacological Potential: The fluorophenyl-thiazepane derivative () has shown promise in neuropharmacology due to fluorine’s ability to enhance blood-brain barrier penetration . The target compound’s diketone moiety may mimic natural ketone-containing metabolites, suggesting applications in enzyme inhibition or prodrug development.

Synthetic Challenges: Synthesis of the target compound likely requires controlled cyclization to form the thiazepane ring, similar to methods described for , where a thiazolium catalyst was used to facilitate cyclocondensation . Oxidative steps, such as those in (using NaNO₂/CH₃COOH for oxidation), may be critical for introducing ketone groups while avoiding side reactions .

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a furan ring , a thiazepane ring , and a phenylbutane-dione moiety . Its chemical formula is C19H21NO3SC_{19}H_{21}NO_3S, with a molecular weight of approximately 345.44 g/mol. The structural complexity contributes to its diverse biological properties.

PropertyValue
IUPAC Name1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione
Molecular FormulaC₁₉H₂₁N O₃ S
Molecular Weight345.44 g/mol
InChI KeyHZCHXMCKDLABOW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways and cancer progression:

Anti-inflammatory Effects:
The compound may inhibit key enzymes responsible for the biosynthesis of pro-inflammatory mediators. This action potentially leads to reduced inflammation and alleviation of symptoms associated with inflammatory diseases.

Anticancer Properties:
Research indicates that the compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. The thiazepane ring is believed to play a crucial role in this mechanism.

Biological Activity Studies

Several studies have investigated the biological activity of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione:

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the furan and thiazepane rings enhances the compound's ability to combat bacterial and fungal infections .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. It has been shown to interfere with cell cycle progression and induce apoptosis through caspase activation pathways .

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model of cancer. The results indicated a marked reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
2-Furoic AcidMild antimicrobialSimple furan structure
Thiazepine DerivativesAntimicrobial, anti-inflammatoryBasic thiazepine structure
BenzylideneacetoneAnticancerLacks heterocyclic complexity

Q & A

Basic: What are the standard synthetic routes for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione, and how are yields optimized?

The synthesis typically involves multi-step organic reactions, including cyclization to form the thiazepane ring. A common approach uses:

  • Cyclization reactions with precursors like 2-aminothiophenol derivatives and carbonyl-containing intermediates under basic conditions (e.g., triethylamine or piperidine catalysis) .
  • Stepwise coupling : The furan-2-yl group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling, followed by ketone formation using acid-catalyzed condensation .
    Yield optimization requires:
    • Temperature control (e.g., 0–5°C for cyclization to minimize side products) .
    • Solvent selection (polar aprotic solvents like DMF improve reaction homogeneity) .
    • Purification via column chromatography or recrystallization to achieve >90% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR identifies protons on the furan (δ 6.2–7.4 ppm), thiazepane (δ 3.0–4.5 ppm), and phenyl groups (δ 7.2–7.8 ppm) .
    • ¹³C NMR confirms carbonyl groups (δ 190–210 ppm) and aromatic carbons .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ~379.5 g/mol for similar derivatives) and fragmentation patterns .
  • IR spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and C-S bonds in the thiazepane ring (600–700 cm⁻¹) .

Advanced: How can computational methods streamline reaction design for synthesizing derivatives of this compound?

Reaction path searches using quantum chemical calculations (e.g., DFT) predict feasible pathways for introducing substituents (e.g., fluorophenyl groups) .

  • Retrosynthetic analysis : Breaks the molecule into precursors like furan-2-carbaldehyde and thiazepane intermediates, identifying optimal coupling sites .
  • Solvent/catalyst screening : Machine learning models prioritize solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to reduce trial-and-error .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay conditions : Varying pH or serum content alters compound stability (e.g., furan moieties degrade under acidic conditions) .
  • Target specificity : Use isoform-selective enzyme inhibitors (e.g., kinase profiling panels) to confirm interactions with intended targets .
  • Metabolic interference : Co-administer cytochrome P450 inhibitors in cell-based assays to isolate direct effects .

Advanced: How does modifying the thiazepane ring’s substituents affect pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CF₃ on phenyl): Enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
  • Bulkier substituents (e.g., naphthyl): Reduce bioavailability but improve target selectivity .
  • Fluorine substitution : Increases metabolic stability (e.g., 2,5-difluorophenyl derivatives show longer plasma half-lives) .

Methodological: What experimental designs minimize by-product formation during thiazepane ring synthesis?

  • DoE (Design of Experiments) : Use factorial designs to test variables like temperature (X₁), catalyst loading (X₂), and reaction time (X₃) .
    • Example: A 2³ factorial design identified optimal conditions (X₁ = 40°C, X₂ = 5 mol%, X₃ = 12 h) for 85% yield with <5% impurities .
  • In situ monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .

Methodological: How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Docking simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., interactions between the dione group and catalytic lysine residues) .
  • Mutagenesis studies : Replace key amino acids (e.g., Ser530 in COX-2) to confirm binding dependencies .

Data Analysis: How should researchers interpret conflicting solubility and stability data in different solvents?

  • Solubility parameters : Hansen solubility parameters (δD, δP, δH) correlate solubility in solvents like DMSO (δ = 26.7) vs. ethanol (δ = 22.3) .
  • Accelerated stability testing : Expose the compound to stressors (heat, light) and quantify degradation products via LC-MS .
  • Ternary phase diagrams : Map solubility in solvent mixtures (e.g., DCM:MeOH) to identify stable formulations .

Emerging Research: What novel applications are being explored for this compound beyond traditional pharmacology?

  • Materials Science : As a ligand for metal-organic frameworks (MOFs) due to its sulfur and oxygen donor atoms .
  • Proteolysis-targeting chimeras (PROTACs) : The dione group serves as a linker to recruit E3 ubiquitin ligases .
  • Fluorescent probes : Functionalization with dansyl chloride enables cellular imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.